
7,9-Dimethylbenz(c)acridine-5,6-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,9-Dimethylbenz©acridine-5,6-oxide is a polycyclic aromatic compound with the molecular formula C19H15NO It is a derivative of benz©acridine, characterized by the presence of two methyl groups at positions 7 and 9, and an oxide group at positions 5 and 6
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-Dimethylbenz©acridine-5,6-oxide typically involves the following steps:
Starting Material: The synthesis begins with benz©acridine.
Oxidation: The oxidation of the 5,6-positions to form the oxide group can be carried out using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions.
Industrial Production Methods
Industrial production of 7,9-Dimethylbenz©acridine-5,6-oxide may involve large-scale methylation and oxidation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
7,9-Dimethylbenz©acridine-5,6-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitronium ions can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted benz©acridine derivatives.
Applications De Recherche Scientifique
7,9-Dimethylbenz©acridine-5,6-oxide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its potential anticancer properties due to its ability to intercalate into DNA.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 7,9-Dimethylbenz©acridine-5,6-oxide involves its ability to intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to the inhibition of DNA replication and transcription, ultimately causing cell death. The compound may also generate reactive oxygen species (ROS) during its metabolic activation, contributing to its cytotoxic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
7,10-Dimethylbenz©acridine: Another dimethyl derivative with methyl groups at positions 7 and 10.
Benz©acridine: The parent compound without methyl or oxide groups.
7-Methylbenz©acridine: A monomethyl derivative with a methyl group at position 7.
Uniqueness
7,9-Dimethylbenz©acridine-5,6-oxide is unique due to the specific positioning of its methyl and oxide groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the oxide group at positions 5 and 6 is particularly significant, as it influences the compound’s ability to undergo specific chemical reactions and interact with biological targets.
Propriétés
Numéro CAS |
160543-12-4 |
|---|---|
Formule moléculaire |
C19H13NO |
Poids moléculaire |
271.3 g/mol |
Nom IUPAC |
16,19-dimethyl-3-oxa-12-azapentacyclo[9.8.0.02,4.05,10.013,18]nonadeca-1(11),2(4),5,7,9,12,14,16,18-nonaene |
InChI |
InChI=1S/C19H13NO/c1-10-7-8-15-14(9-10)11(2)16-17(20-15)12-5-3-4-6-13(12)18-19(16)21-18/h3-9H,1-2H3 |
Clé InChI |
KUIHHDYKZJMFDF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C3=C(C4=CC=CC=C4C5=C3O5)N=C2C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[1-[2-[2-(3-Octadecoxy-2-pyrimidin-2-yloxypropoxy)ethoxy]ethyl]pyrrolidin-1-ium-1-yl]hexanoate](/img/structure/B14271849.png)
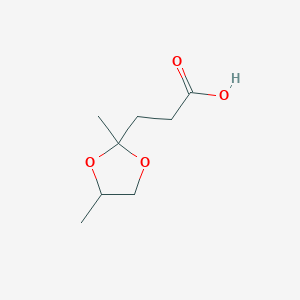
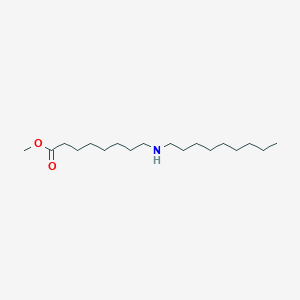
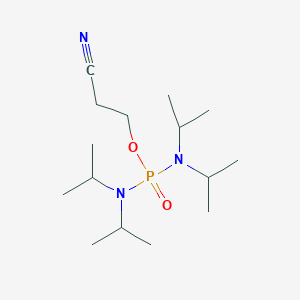
![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-[(7-methylbenzo[a]anthracen-12-yl)methyl]-1H-purin-6-one](/img/structure/B14271872.png)
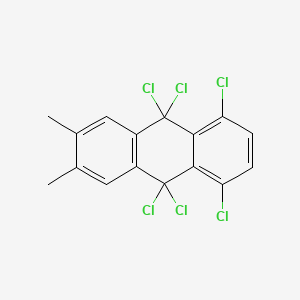
![1-(2-{2-[(E)-Phenyldiazenyl]phenyl}hydrazinylidene)naphthalen-2(1H)-one](/img/structure/B14271892.png)
![2-Iodo-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B14271900.png)

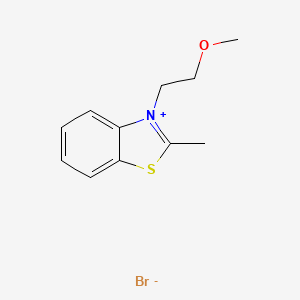
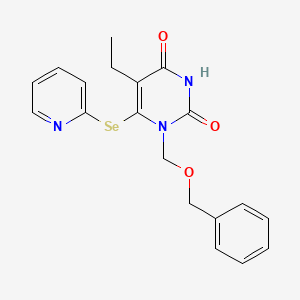


![(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B14271948.png)
